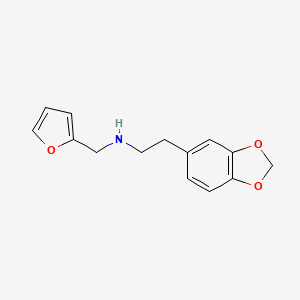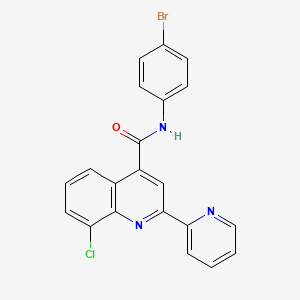
1-methyl-2-(4-morpholinyl)ethyl 3-phenylpropanoate hydrochloride
Descripción general
Descripción
1-methyl-2-(4-morpholinyl)ethyl 3-phenylpropanoate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. This compound is also known as MPEP hydrochloride and is commonly used as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). In
Mecanismo De Acción
The mechanism of action of 1-methyl-2-(4-morpholinyl)ethyl 3-phenylpropanoate hydrochloride involves its selective binding to the mGluR5 receptor. This receptor is a G-protein-coupled receptor that is involved in various signaling pathways in the brain. The binding of MPEP hydrochloride to the receptor inhibits its activation, leading to a reduction in the downstream signaling pathways. This results in a decrease in the activity of the receptor, leading to its antagonistic effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-methyl-2-(4-morpholinyl)ethyl 3-phenylpropanoate hydrochloride are primarily related to its role as an mGluR5 antagonist. The inhibition of this receptor has been shown to have various effects on neurotransmitter release, synaptic plasticity, and behavior. In preclinical studies, the use of MPEP hydrochloride has been shown to reduce anxiety-like behavior, depression-like behavior, and drug-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1-methyl-2-(4-morpholinyl)ethyl 3-phenylpropanoate hydrochloride in lab experiments is its selectivity for the mGluR5 receptor. This allows for specific targeting of this receptor and reduces the risk of off-target effects. Another advantage is its well-established synthesis method, which allows for easy and reliable production of the compound.
One of the limitations of using MPEP hydrochloride in lab experiments is its limited solubility in water. This can make it challenging to administer the compound in certain experimental setups. Another limitation is the potential for non-specific binding to other receptors, which can lead to off-target effects.
Direcciones Futuras
The future directions for 1-methyl-2-(4-morpholinyl)ethyl 3-phenylpropanoate hydrochloride include further exploration of its potential therapeutic applications. This includes the development of more selective and potent mGluR5 antagonists for the treatment of neurological disorders. Additionally, the use of MPEP hydrochloride in combination with other drugs for the treatment of these disorders is an area of active research. Finally, the exploration of the potential applications of this compound in other fields, such as cancer research, is an exciting area for future investigation.
Conclusion:
In conclusion, 1-methyl-2-(4-morpholinyl)ethyl 3-phenylpropanoate hydrochloride is a compound with significant potential for scientific research and therapeutic applications. Its selective antagonism of the mGluR5 receptor has shown promising results in preclinical studies for the treatment of neurological disorders. The well-established synthesis method and selectivity for the receptor make it a valuable tool for lab experiments. Further research into the potential therapeutic applications of this compound and its use in combination with other drugs is an exciting area of investigation.
Aplicaciones Científicas De Investigación
1-methyl-2-(4-morpholinyl)ethyl 3-phenylpropanoate hydrochloride has a wide range of scientific research applications. One of the most significant applications is in the field of neuroscience, where it is used as a selective antagonist for the mGluR5 receptor. This receptor is involved in various neurological disorders, including anxiety, depression, and addiction. The use of MPEP hydrochloride as an mGluR5 antagonist has shown promising results in preclinical studies for the treatment of these disorders.
Propiedades
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-14(13-17-9-11-19-12-10-17)20-16(18)8-7-15-5-3-2-4-6-15;/h2-6,14H,7-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODCOPUVIRDXAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)CCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-ylpropan-2-yl 3-phenylpropanoate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4654787.png)
![N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4654794.png)
![N-(3-chlorophenyl)-2-{4-[(4-ethoxyphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide](/img/structure/B4654797.png)

![6-cyclopropyl-N-(3,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4654807.png)
![2-[4-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxyphenoxy]acetamide](/img/structure/B4654809.png)
![2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-1-(2,4-difluorophenyl)ethanone](/img/structure/B4654820.png)
![2-chloro-4-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4654824.png)
![methyl [5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4654833.png)
![N~2~-benzyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4654834.png)
![4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4654841.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4654843.png)

![4-[(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine](/img/structure/B4654870.png)